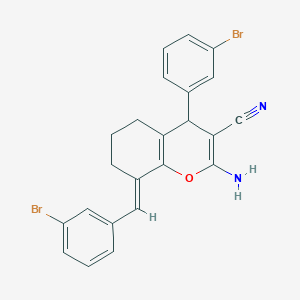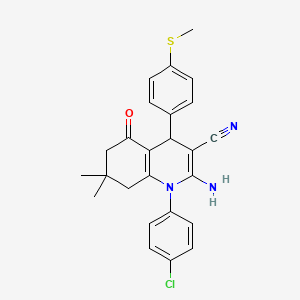![molecular formula C22H23N9O4 B11540736 4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11540736.png)
4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the azepane and nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrazone linkage under specific conditions such as refluxing in ethanol with a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions such as:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl groups can be reduced to amines.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl groups would yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Lacks the azepane group.
Uniqueness
The presence of both the azepane and hydrazone linkages in 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE makes it unique compared to its analogs. This unique structure may confer specific properties such as enhanced binding affinity or selectivity in biological systems.
Eigenschaften
Molekularformel |
C22H23N9O4 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
6-(azepan-1-yl)-4-N-(4-nitrophenyl)-2-N-[(Z)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23N9O4/c32-30(33)18-11-9-17(10-12-18)24-20-25-21(27-22(26-20)29-13-5-1-2-6-14-29)28-23-15-16-7-3-4-8-19(16)31(34)35/h3-4,7-12,15H,1-2,5-6,13-14H2,(H2,24,25,26,27,28)/b23-15- |
InChI-Schlüssel |
TZDMVCWPFBSAHD-HAHDFKILSA-N |
Isomerische SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11540677.png)

![2-[(biphenyl-4-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11540702.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11540704.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
![2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11540719.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol](/img/structure/B11540721.png)

![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
![1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11540728.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B11540731.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B11540734.png)
